Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chloro-substituted methoxyphenyl ring, and an isoxazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of a suitable catalyst to obtain the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the hydroxyl derivative.
Scientific Research Applications
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-chloro-4-hydroxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-chloro-4-methylphenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-chloro-4-nitrophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLCIYNVQWZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188200-41-0 |
Source
|
Record name | ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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